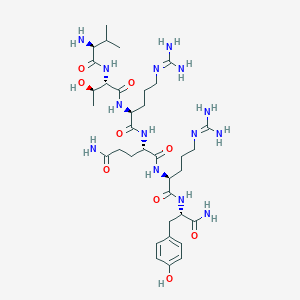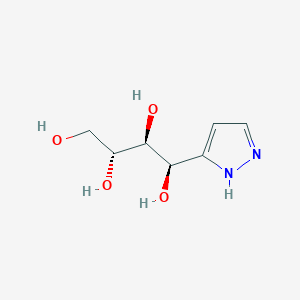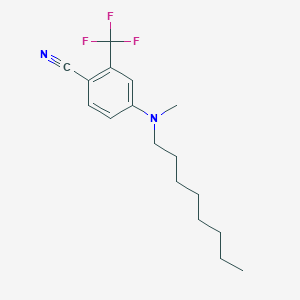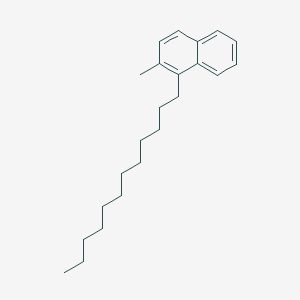
N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four 4-methylphenyl groups attached to a pyrene-1,6-diamine core, making it a significant molecule in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine typically involves the reaction of pyrene-1,6-diamine with 4-methylphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N1,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~) for nitration, halogens (Cl~2~, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N1,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets may vary depending on the application and the specific context in which the compound is used.
類似化合物との比較
N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine can be compared with other similar compounds, such as:
- N~1~,N~1~,N~6~,N~6~-Tetrakis(4-tertiary-butylphenyl)pyrene-1,6-diamine
- N~1~,N~1~,N~6~,N~6~-Tetrakis(2-hydroxyethyl)adipamide
- 1,6-diamine-N~1~,N~1~,N~6~,N~6~-4 (4-isopropyl) pyrene
These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical properties and applications
特性
CAS番号 |
663954-33-4 |
|---|---|
分子式 |
C44H36N2 |
分子量 |
592.8 g/mol |
IUPAC名 |
1-N,1-N,6-N,6-N-tetrakis(4-methylphenyl)pyrene-1,6-diamine |
InChI |
InChI=1S/C44H36N2/c1-29-5-17-35(18-6-29)45(36-19-7-30(2)8-20-36)41-27-15-33-14-26-40-42(28-16-34-13-25-39(41)43(33)44(34)40)46(37-21-9-31(3)10-22-37)38-23-11-32(4)12-24-38/h5-28H,1-4H3 |
InChIキー |
IDLFRDOJEXTXLM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
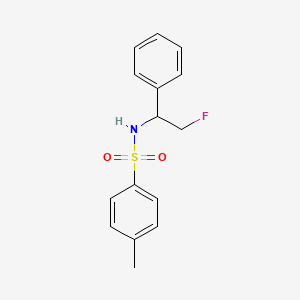
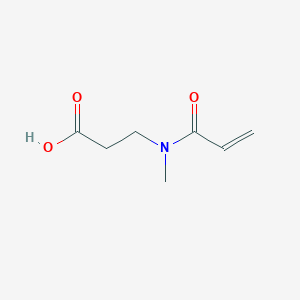
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)


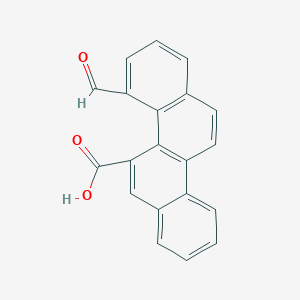
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)
